molecular formula C18H16N2O5S B3197528 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1006294-69-4

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3197528
CAS No.: 1006294-69-4
M. Wt: 372.4 g/mol
InChI Key: ZGJBQQUVDXADFX-UHFFFAOYSA-N
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Description

The compound (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide is a benzothiazole-derived enaminone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. Key structural attributes include:

  • A benzo[d]thiazole core substituted with two methoxy groups (positions 4 and 7) and a methyl group (position 3).
  • An (E)-configured imine linkage connecting the thiazole to a benzo[d][1,3]dioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-15-12(22-2)6-7-13(23-3)16(15)26-18(20)19-17(21)10-4-5-11-14(8-10)25-9-24-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJBQQUVDXADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with heterocyclic enaminones and benzamide derivatives reported in the literature. Below is a detailed comparison with analogs from the evidence:

Structural Similarities and Differences

(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Core structure : Thiadiazole vs. benzothiazole in the target compound.
  • Substituents : Isoxazole and phenyl groups vs. methoxy/methyl-substituted benzo[d][1,3]dioxole.
  • Spectral data :
    • IR: C=O stretch at 1606 cm⁻¹ (vs. expected ~1600–1670 cm⁻¹ for the target’s carboxamide) .
    • NMR: Aromatic protons at δ 7.36–8.13 ppm (comparable to benzo[d][1,3]dioxole signals) .
(b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
  • Core structure : Thiadiazole with pyridinyl vs. benzothiazole.
  • Functional groups : Acetyl and methyl groups on pyridine vs. dimethoxy/methyl on benzothiazole.
  • Melting point : 290°C (higher than typical for benzothiazoles, suggesting stronger intermolecular interactions) .
(c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 77, )
  • Shared motifs : Benzo[d][1,3]dioxole and thiazole.
  • Differences: Cyclopropane-carboxamide linkage vs. enaminone in the target compound.
  • Synthetic yield : 42% (lower than the 70–80% yields for thiadiazoles in ) .

Spectroscopic Trends

Compound IR C=O Stretches (cm⁻¹) ^1^H-NMR Aromatic Signals (δ, ppm)
Target Compound* ~1600–1670 (predicted) 6.5–8.5 (expected)
Compound 6 1606 7.36–8.13
Compound 8a 1679, 1605 7.47–8.39
Compound 8b 1715, 1617 7.50–8.35

Key Research Findings

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., acetyl in 8a) correlate with higher melting points (290°C) due to enhanced dipole interactions .

Synthetic Efficiency: Active methylene compounds (e.g., acetylacetone) improve yields (80% for 8a) compared to hydroxylamine-based routes (70% for 6) .

Spectral Signatures :

  • Benzo[d][1,3]dioxole protons typically resonate at δ 6.7–7.1 ppm, distinct from phenyl groups in thiadiazoles (δ 7.3–8.4 ppm) .
  • IR C=O stretches vary with electronic environments: 1605–1679 cm⁻¹ for benzamides vs. ~1715 cm⁻¹ for ester carbonyls (e.g., 8b) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide

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